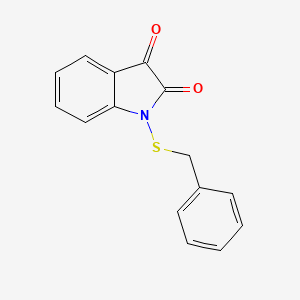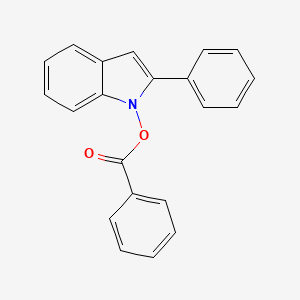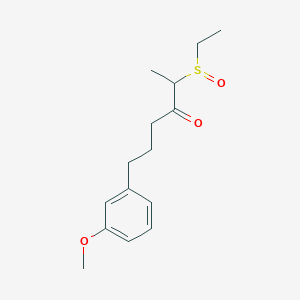
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is an organic compound that belongs to the class of sulfoxides It features an ethanesulfinyl group attached to a hexanone backbone, with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one can be achieved through several synthetic routes. One common method involves the oxidation of the corresponding sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvent and purification methods, such as recrystallization or chromatography, are crucial to obtaining a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one involves its interaction with molecular targets through its sulfoxide and methoxyphenyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological macromolecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethanesulfinyl)-6-phenylhexan-3-one: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-(Ethanesulfinyl)-6-(4-methoxyphenyl)hexan-3-one: Similar structure but with the methoxy group in a different position, potentially altering its chemical properties.
2-(Ethanesulfinyl)-6-(3-hydroxyphenyl)hexan-3-one: Contains a hydroxy group instead of a methoxy group, which can significantly change its reactivity and interactions.
Uniqueness
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is unique due to the presence of both the sulfoxide and methoxyphenyl groups, which confer distinct chemical and biological properties. The specific positioning of these groups allows for unique interactions and reactivity patterns compared to its analogs.
Eigenschaften
CAS-Nummer |
57816-05-4 |
|---|---|
Molekularformel |
C15H22O3S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-ethylsulfinyl-6-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C15H22O3S/c1-4-19(17)12(2)15(16)10-6-8-13-7-5-9-14(11-13)18-3/h5,7,9,11-12H,4,6,8,10H2,1-3H3 |
InChI-Schlüssel |
RAAICUMPUASOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C(C)C(=O)CCCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


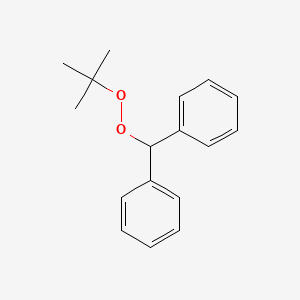
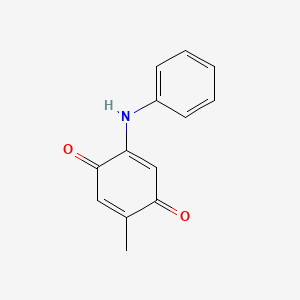

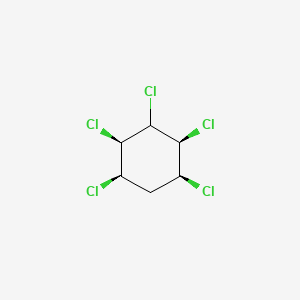
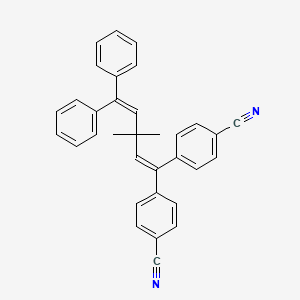

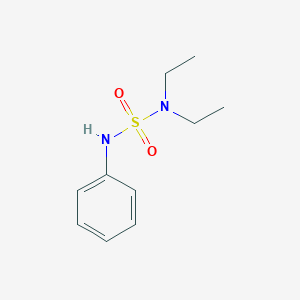


![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
